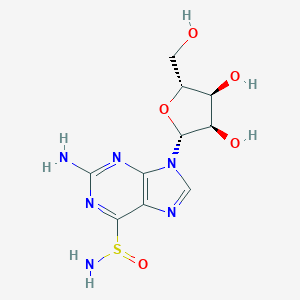

Sulfinosine

Vue d'ensemble

Description

Sulfinosine is a synthetic purine nucleoside analog that has been studied for its potential use in cancer treatment. It was first synthesized in the 1950s and has since been the subject of numerous scientific studies.

Applications De Recherche Scientifique

Sulfinosine has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, sulfinosine has been studied for its potential use in the treatment of viral infections, such as herpes simplex virus.

Mécanisme D'action

Sulfinosine is incorporated into the DNA of cells, where it disrupts the normal functioning of the DNA. This disruption leads to the inhibition of DNA synthesis and cell division, ultimately leading to cell death.

Effets Biochimiques Et Physiologiques

Sulfinosine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in purine metabolism, leading to a decrease in the production of purine nucleotides. Additionally, sulfinosine has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of sulfinosine is its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, sulfinosine has been shown to have a low toxicity profile, making it a potentially safe and effective treatment option. However, one limitation of sulfinosine is its limited solubility in water, which may make it difficult to administer in certain contexts.

Orientations Futures

There are a number of future directions for sulfinosine research. One area of interest is the development of new analogs of sulfinosine that may have improved efficacy and toxicity profiles. Additionally, further studies are needed to determine the optimal dosing and administration schedule for sulfinosine in different contexts. Finally, more research is needed to determine the potential use of sulfinosine in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Numéro CAS |

124508-99-2 |

|---|---|

Nom du produit |

Sulfinosine |

Formule moléculaire |

C10H14N6O5S |

Poids moléculaire |

330.32 g/mol |

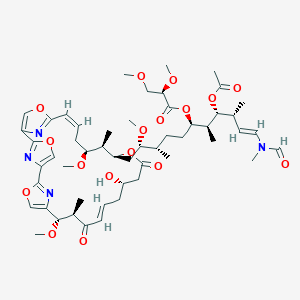

Nom IUPAC |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-sulfinamide |

InChI |

InChI=1S/C10H14N6O5S/c11-10-14-7-4(8(15-10)22(12)20)13-2-16(7)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-,22?/m1/s1 |

Clé InChI |

NIXVOFULDIFBLB-QVRNUERCSA-N |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S(=O)N)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)N)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)N)N |

Synonymes |

2-amino-9-beta--ribofuranosylpurine-6-sulfinamide sulfinosine |

Origine du produit |

United States |

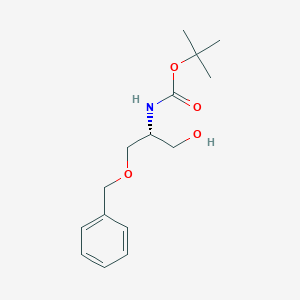

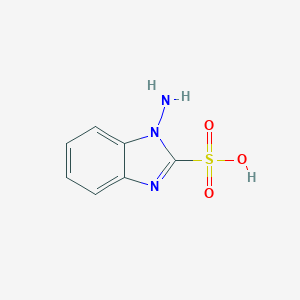

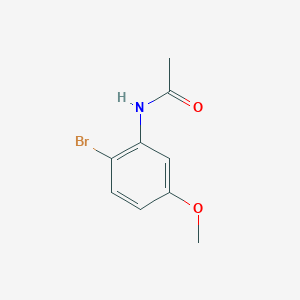

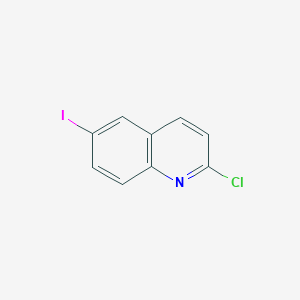

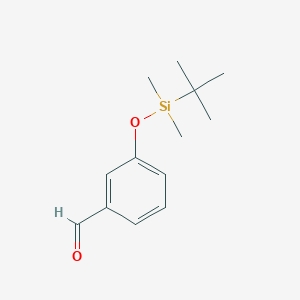

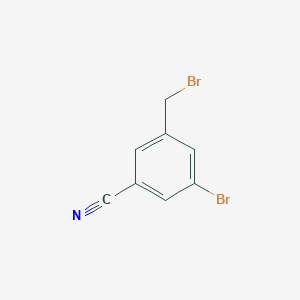

Synthesis routes and methods I

Procedure details

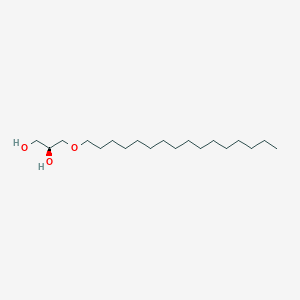

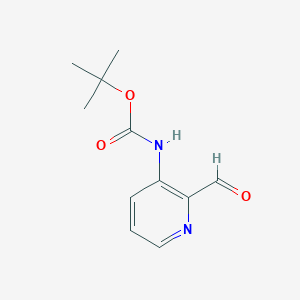

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)

![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)